tert-Butyl (2-amino-2-(3,5-dichlorophenyl)ethyl)carbamate
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Overview
Description
tert-Butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dichlorophenyl group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(3,5-dichlorophenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-aminooxyethyl)carbamate
Comparison:
- tert-Butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.
- Other similar compounds may have different substituents, leading to variations in reactivity and applications .
This detailed article provides a comprehensive overview of tert-butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1270450-80-0 |
---|---|
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(3,5-dichlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
InChI Key |
HPFMSCNPEUHZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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